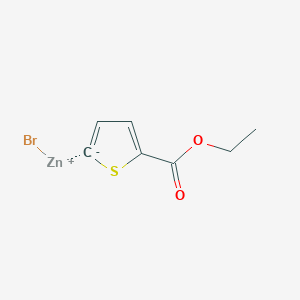

5-Ethoxycarbonyl-2-thienylzinc bromide

Description

Overview of Organometallic Reagents in Modern Organic Synthesis

Organometallic chemistry is a field that bridges inorganic and organic chemistry, focusing on compounds that contain at least one chemical bond between a carbon atom of an organic molecule and a metal. wikipedia.org These reagents are indispensable tools in modern organic synthesis, primarily because they enable the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules from simpler precursors. solubilityofthings.commt.com In most organic compounds, carbon atoms are typically electrophilic; however, in organometallic compounds, the carbon atom bonded to a metal is nucleophilic due to the metal being less electronegative. mt.com

The reactivity of organometallic reagents varies widely depending on the metal. Main-group metal reagents, such as organolithium (RLi) and Grignard reagents (RMgX), are highly reactive nucleophiles. solubilityofthings.comyoutube.com While powerful, their high reactivity can lead to a lack of selectivity and incompatibility with many common functional groups (e.g., esters, ketones). Transition metal organometallics are also crucial, often acting as catalysts in reactions like the Heck reaction and olefin metathesis. wikipedia.orgacs.org

Organozinc compounds, first prepared by Edward Frankland in 1848, occupy a valuable niche. wikipedia.org They are generally less reactive than their organolithium or Grignard counterparts. youtube.comwikipedia.org This moderated reactivity provides a significant advantage: increased tolerance for a variety of functional groups, such as esters, nitriles, and ketones. researchgate.net This chemoselectivity allows for the synthesis of highly functionalized molecules without the need for extensive use of protecting groups, making synthetic routes more efficient. researchgate.net

Table 1: Comparison of Common Organometallic Reagent Classes

| Reagent Class | General Formula | Metal | Typical Reactivity | Functional Group Tolerance |

| Organolithium | R-Li | Lithium | Very High | Low |

| Grignard Reagents | R-MgX | Magnesium | High | Low |

| Organocuprates (Gilman) | R₂CuLi | Copper, Lithium | Moderate | Moderate to High |

| Organozinc | R-ZnX or R₂Zn | Zinc | Moderate | High |

The Strategic Importance of Functionalized Thiophene (B33073) Derivatives in Synthetic Chemistry

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. bohrium.com Thiophene and its derivatives are of immense strategic importance in synthetic chemistry due to their widespread presence in pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.com The thiophene nucleus is a key structural motif in numerous commercial drugs. bohrium.comresearchgate.net

In the field of materials science, functionalized thiophenes are fundamental building blocks for organic semiconductors, finding applications in organic thin-film transistors, solar cells, and dyes. researchgate.netresearchgate.net The electronic properties of these materials can be finely tuned by altering the functional groups attached to the thiophene ring.

The synthesis of these important molecules relies on the ability to introduce the thiophene core selectively and to modify it with various functional groups. nih.gov This is often achieved through cross-coupling reactions, where a thiophene-containing building block is joined to another molecular fragment. nih.govorganic-chemistry.org Methods such as Suzuki, Stille, and Negishi couplings are commonly employed to create biaryl structures containing thiophene. researchgate.netnih.gov The development of thiophene derivatives bearing reactive handles for these coupling reactions is therefore a critical area of research. mdpi.comresearchgate.net

Positioning of 5-Ethoxycarbonyl-2-thienylzinc Bromide as a Key Thiophene Organozinc Building Block

This compound is a prime example of a highly valuable, functionalized organozinc reagent. It combines the advantageous properties of organozinc compounds with the structural importance of the thiophene ring system. This reagent serves as a building block that can introduce a 2-thienyl group bearing an electron-withdrawing ethoxycarbonyl group at the 5-position into a target molecule.

Table 2: Chemical Identity of this compound

| Property | Value |

| Compound Name | This compound |

| CAS Number | 352530-37-1 |

| Molecular Formula | C₇H₇BrO₂SZn |

| Typical Form | 0.5 M solution in Tetrahydrofuran (B95107) (THF) |

The key utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. slideshare.net In these reactions, the thienyl group is transferred from the zinc atom to another organic molecule, forming a new carbon-carbon bond. wikipedia.org

The presence of the ester functional group on the thiophene ring is significant. Because organozinc reagents are compatible with esters, this compound can be used directly in coupling reactions without the risk of the nucleophilic reagent attacking the ester. researchgate.net This avoids the additional steps of protecting the ester group before the reaction and deprotecting it afterward, streamlining the synthetic process. This reagent is therefore an efficient and direct tool for synthesizing complex, functionalized molecules that are important intermediates for pharmaceuticals and advanced materials. researchgate.netorganic-chemistry.orgresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);ethyl 2H-thiophen-2-ide-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O2S.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPILNMHJDQSAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[C-]S1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2SZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethoxycarbonyl 2 Thienylzinc Bromide and Analogous Thienylzinc Species

Direct Oxidative Insertion of Activated Zinc

The direct insertion of metallic zinc into carbon-halogen bonds is the most straightforward method for preparing organozinc halides. google.com However, the reaction of bulk commercial zinc powder with organic halides is often sluggish. nih.gov This has necessitated the development of activated forms of zinc that readily undergo oxidative addition. riekemetals.com

Application of Rieke Zinc for Preparation of Aryl and Heteroaryl Zinc Reagents

A significant breakthrough in organozinc chemistry was the development of highly reactive, finely divided zinc powder, known as Rieke Zinc. wikipedia.orguni-muenchen.de This activated metal is typically prepared by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium in a suitable solvent. wikipedia.orgresearchgate.net The resulting high-surface-area zinc exhibits enhanced reactivity, enabling the direct oxidative insertion into a variety of carbon-halogen bonds, including those of aryl and heteroaryl halides, which are often unreactive with standard zinc dust. riekemetals.comwikipedia.orgdatapdf.com

Rieke Zinc has proven invaluable for synthesizing functionalized organozinc reagents, as it can react with aryl bromides or chlorides that bear sensitive functional groups. sigmaaldrich.com This method provides access to compounds like 5-Ethoxycarbonyl-2-thienylzinc bromide directly from the corresponding brominated thiophene (B33073) ester. The use of Rieke Zinc is crucial for reactions involving less reactive halides, such as 3-bromothiophene, which is unreactive towards even some activated forms of zinc and magnesium. datapdf.comacs.org Studies have shown that the reactivity of different Rieke Zinc preparations can be influenced by the residual salts left in the supernatant after the reduction process. nih.gov

Table 1: Comparison of Zinc Activation Methods

| Activation Method | Description | Key Advantages | Relevant Precursors |

|---|---|---|---|

| Rieke Zinc | Reduction of ZnCl₂ with Li or K. wikipedia.orgresearchgate.net | High reactivity, enables insertion into aryl/heteroaryl C-X bonds. riekemetals.com | Aryl/Heteroaryl Bromides & Iodides. sigmaaldrich.comriekemetals.com |

| Chemical Activation | Pre-treatment with reagents like I₂, TMSCl, or dibromoethane. nih.gov | Simple, in-situ activation. | Aryl Iodides. nih.gov |

| Zn-Cu Couple | Alloy of zinc and copper. wikipedia.org | Historically significant, effective for alkyl iodides. | Alkyl Iodides. wikipedia.org |

| Co-catalysis | Use of cobalt halides to activate zinc dust. acs.org | Mild conditions, effective for aryl bromides in acetonitrile. acs.org | Aryl/Thienyl Bromides. acs.org |

Ligand and Solvent Effects on Zincation Efficiency

The choice of solvent and the presence of specific ligands or additives are critical factors that govern the efficiency and rate of organozinc reagent formation. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed because they can facilitate the reaction. nih.govdigitellinc.com THF is a widely used solvent for preparing and storing organozinc reagents. sigmaaldrich.comdigitellinc.com While DMF is sometimes overlooked, it has been shown to be effective for manipulations involving polar heterocyclic compounds and can support the stability and reactivity of organozinc reagents for extended periods. digitellinc.com

The mechanism of direct insertion involves two primary steps: the initial oxidative addition to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the solution. nih.gov Solvents and additives primarily influence the second step. For instance, prior to the widespread use of salt additives, polar solvents like DMSO were necessary to achieve efficient synthesis. nih.gov The choice of solvent can also influence the stability of the organozinc species; for example, 3-lithiothiophene is known to be unstable in polar ethereal solvents at temperatures above -25 °C, whereas the corresponding zinc and magnesium reagents are regiostable in THF at room temperature. datapdf.com

Tolerance of Ester Functionality during Direct Zinc Insertion

A hallmark of organozinc reagents is their exceptional functional group tolerance, a direct consequence of the highly covalent and less polarized nature of the carbon-zinc bond. organicreactions.org This property makes them significantly less reactive than their organolithium or Grignard counterparts. wikipedia.org Consequently, functional groups that are typically reactive towards nucleophiles and bases, such as esters, nitriles, amides, ketones, and ethers, are well-tolerated during the preparation and subsequent reactions of organozinc compounds. organicreactions.orgsigmaaldrich.com

The synthesis of this compound is a prime example of this compatibility. The ester group (-COOEt) remains intact during the direct oxidative insertion of activated zinc into the carbon-bromine bond of the thiophene ring. wikipedia.org In fact, the presence of electron-withdrawing substituents like esters can facilitate the formation of organozinc reagents. wikipedia.org This tolerance allows for the direct synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies, streamlining synthetic routes significantly. organicreactions.org

Transmetalation Routes for Organozinc Reagent Formation

An alternative to direct zinc insertion is transmetalation, a two-step process where a more reactive organometallic species is first prepared and then reacted with a zinc salt.

Metal-Halogen Exchange from Organolithium or Organomagnesium Intermediates

Historically, before the development of highly active zinc powders, transmetalation was a primary method for preparing organozinc reagents. sigmaaldrich.comacs.org This route involves the initial formation of an organolithium or organomagnesium (Grignard) reagent from an organic halide. youtube.comreddit.com For thienyl derivatives, this would involve reacting a brominated or iodinated thiophene with a strong base like n-butyllithium or with magnesium metal. researchgate.net

The resulting organolithium or Grignard reagent is then treated with a zinc halide, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). youtube.com This metal-halogen exchange, or transmetalation, transfers the organic moiety from the more electropositive lithium or magnesium to the zinc center, yielding the desired organozinc halide. youtube.com While effective, this approach has limitations, chiefly the lower functional group tolerance of the highly reactive organolithium and organomagnesium intermediates, which can react with sensitive groups like esters. sigmaaldrich.com

The Role of Lithium Chloride and Other Additives in Transmetalation Stability and Reactivity

The discovery of lithium chloride (LiCl) as a powerful activating agent has revolutionized the preparation of organozinc reagents, both in direct insertion and transmetalation protocols. nsf.gov When preparing organozinc reagents, particularly via direct insertion, the presence of a stoichiometric amount of LiCl dramatically accelerates the reaction. researchgate.net

The primary role of LiCl is to facilitate the solubilization of organozinc species from the metal surface. nih.govacs.org It achieves this by breaking up organozinc halide aggregates and forming more soluble and more nucleophilic lithium organozincate complexes of the type Li⁺[RZnX₂]⁻. researchgate.net This transformation from a surface-bound intermediate to a solution-phase species is often the rate-determining step, and LiCl's ability to accelerate it is key to its effectiveness. nih.gov Studies have shown that while LiCl, LiBr, and LiI are effective at promoting solubilization, other salts like LiF are not. nih.govnsf.gov The presence of LiCl not only increases the rate of formation but also enhances the stability and reactivity of the resulting organozinc solutions. digitellinc.comresearchgate.net

Table 2: Summary of Synthetic Routes to Thienylzinc Reagents

| Synthetic Route | Intermediate | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Insertion | None | Activated Zinc (e.g., Rieke Zinc), LiCl. nih.govwikipedia.org | High functional group tolerance (esters, nitriles), one-pot synthesis. organicreactions.orgsigmaaldrich.com | Requires highly activated zinc. wikipedia.org |

| Transmetalation | Organolithium or Organomagnesium. youtube.com | n-BuLi or Mg, then ZnX₂. researchgate.net | Does not require activated zinc. | Lower functional group tolerance of intermediates, multi-step process. sigmaaldrich.com |

Catalytically Mediated Preparations of Thienylzinc Reagents

The synthesis of organozinc reagents, including thienylzinc species, has been significantly advanced through the development of catalytic methods. These approaches offer milder reaction conditions and broader functional group tolerance compared to traditional methods. This section explores two key catalytically mediated strategies for the preparation of thienylzinc reagents: cobalt-catalyzed zincation and electrochemical synthesis.

Cobalt-Catalyzed Zincation from Thienyl Halides

The use of cobalt catalysts for the preparation of arylzinc compounds from aryl halides has emerged as a powerful and efficient method. organic-chemistry.orgacs.org This methodology is applicable to the synthesis of thienylzinc halides, such as this compound, from the corresponding thienyl halides. The process typically involves the reaction of a thienyl halide with zinc metal in the presence of a catalytic amount of a cobalt salt.

Research has shown that cobalt(II) chloride (CoCl₂) is an effective catalyst for this transformation. nih.govnih.gov The addition of ligands, such as 2,2'-bipyridine, can further enhance the catalytic activity. nih.govnih.gov The reaction is typically carried out in a suitable organic solvent, with tetrahydrofuran (THF) being a common choice. The presence of lithium chloride (LiCl) has also been found to be beneficial, mediating the reaction and facilitating the formation of the arylzinc reagent. acs.orgelsevierpure.com

The mechanism of the cobalt-catalyzed zincation involves the reduction of the Co(II) species to a more reactive Co(I) or Co(0) state by zinc metal. This low-valent cobalt species then undergoes oxidative addition with the thienyl halide to form a thienylcobalt(II) or (III) intermediate. Subsequent transmetalation with zinc results in the formation of the desired thienylzinc halide and regeneration of the active cobalt catalyst, thus completing the catalytic cycle. nih.gov

This method displays excellent functional group tolerance, allowing for the preparation of a wide range of functionalized thienylzinc reagents. For instance, substrates bearing ester groups, such as ethyl 2-bromothiophene-5-carboxylate, can be efficiently converted to the corresponding thienylzinc bromide without affecting the ester functionality.

Table 1: Representative Conditions for Cobalt-Catalyzed Preparation of Arylzinc Reagents

| Catalyst System | Substrate | Solvent | Additive | Product | Reference |

| CoCl₂ / 2,2'-bipyridine | (Hetero)Aryl Halides | THF | - | (Hetero)Arylzinc Reagents | nih.govnih.gov |

| CoCl₂ / Xantphos | Aryl Iodides, Bromides, Chlorides | THF | LiCl | Arylzinc Reagents | acs.orgelsevierpure.com |

Electrochemical Methods for Thienylzinc Species Generation

Electrochemical synthesis offers a green and efficient alternative for the generation of thienylzinc species. This technique utilizes an electric current to drive the chemical reaction, often avoiding the need for harsh reagents. A particularly effective approach involves the use of a sacrificial zinc anode in the presence of a cobalt catalyst. organic-chemistry.orgacs.org

In this setup, an undivided electrochemical cell is typically employed, containing a sacrificial anode made of zinc and an inert cathode (e.g., nickel or stainless steel). organic-chemistry.org The reaction medium consists of a solution of the thienyl halide (e.g., 2-bromothiophene (B119243) or 2-chlorothiophene (B1346680) derivatives) and a catalytic amount of a cobalt salt, such as cobalt(II) bromide or cobalt(II) chloride, in a suitable solvent like dimethylformamide (DMF) or acetonitrile. organic-chemistry.orgacs.org The addition of pyridine (B92270) as a ligand for the cobalt catalyst has been shown to be effective. organic-chemistry.org

During the electrolysis, the zinc anode is oxidized to provide a continuous source of zinc ions (Zn²⁺) and electrons. At the cathode, the cobalt(II) species is reduced to a catalytically active low-valent state. This active cobalt catalyst then reacts with the thienyl halide, leading to the formation of the thienylzinc reagent. The presence of zinc bromide, formed in situ or added, can stabilize the electrogenerated Co(I) species. nih.gov

This electrochemical method provides high yields of the desired arylzinc compounds, including those derived from less reactive aryl chlorides. organic-chemistry.orgacs.org The resulting solution of the thienylzinc reagent can often be used directly in subsequent reactions, such as Negishi cross-coupling, without the need for isolation. organic-chemistry.org

Table 2: Key Parameters in the Electrochemical Synthesis of Arylzinc Reagents

| Parameter | Description | Significance | Reference |

| Anode | Sacrificial Zinc | Provides a continuous source of zinc for the reaction. | organic-chemistry.orgacs.org |

| Catalyst | Cobalt Halide (e.g., CoBr₂, CoCl₂) | Facilitates the activation of the aryl halide. | organic-chemistry.orgacs.orgnih.gov |

| Ligand | Pyridine | Forms an active complex with the cobalt catalyst. | organic-chemistry.org |

| Solvent | DMF, Acetonitrile | Provides a suitable medium for the electrochemical process. | organic-chemistry.orgacs.org |

| Cell Type | Undivided Cell | Simplifies the experimental setup. | organic-chemistry.org |

Reactivity and Mechanistic Underpinnings of 5 Ethoxycarbonyl 2 Thienylzinc Bromide

Fundamental Reactivity Profiles of Functionalized Organozinc Reagents

Organozinc reagents, known for over 150 years, have become essential tools in modern organic synthesis due to their unique reactivity and high functional group tolerance. organicreactions.org Unlike more reactive organometallic counterparts such as Grignard and organolithium reagents, the carbon-zinc bond possesses a high degree of covalent character (approximately 85%), rendering it relatively inert toward common electrophiles like esters, ketones, and nitriles under standard conditions. organicreactions.org This diminished intrinsic reactivity is a key advantage, as it allows for the preparation and use of organozinc compounds bearing a wide array of sensitive functional groups without the need for cumbersome protection-deprotection sequences. organicreactions.org

The presence of an ester group, as in 5-ethoxycarbonyl-2-thienylzinc bromide, is well-tolerated, a feature that makes such reagents particularly valuable for the construction of complex, polyfunctional molecules. organicreactions.orgorgsyn.org While direct reactions with many electrophiles are sluggish, the reactivity of organozinc compounds can be dramatically enhanced through transmetalation to a transition metal center. organicreactions.org The presence of low-lying empty p-orbitals on the zinc atom facilitates this exchange with transition metal complexes, most notably those of palladium and nickel. organicreactions.org This process forms a more reactive organopalladium or organonickel species that can readily engage in cross-coupling reactions, thus providing a powerful method for forming new carbon-carbon bonds. organicreactions.orgnih.gov The broad compatibility of organozinc reagents with various functional groups and their effective participation in transition-metal-catalyzed processes underscore their importance in synthetic chemistry. researchgate.netthieme-connect.com

Non-Cross-Coupling Reactivity of this compound

Beyond its well-established role in cross-coupling, this compound exhibits reactivity in other important organic transformations, including carbonylation and conjugate addition reactions.

Direct Carbonylation Reactions

Direct carbonylation of organometallic reagents is a powerful method for the synthesis of ketones and carboxylic acid derivatives. In the context of this compound, this reaction would involve the insertion of carbon monoxide (CO) into the carbon-zinc bond, followed by quenching with an appropriate electrophile. A well-documented example of a related transformation is the palladium-mediated carbonylation of aromatic bromides to produce methyl esters. nih.gov This suggests that under similar palladium-catalyzed conditions with a CO atmosphere, this compound could be converted into a symmetrical diketone or, if a suitable trapping agent is present, a keto-ester derivative. The aldehyde functionality at the 2-position of a furan (B31954) ring, derived from a related organozinc reagent, can be used for further modifications, highlighting the synthetic utility of such functionalized intermediates.

Conjugate Additions

Organozinc reagents, often in the presence of a copper catalyst, are known to participate in conjugate addition (Michael addition) reactions to α,β-unsaturated carbonyl compounds. This reaction is a key method for the formation of carbon-carbon bonds. While specific examples detailing the conjugate addition of this compound were not found in the provided search results, the general reactivity of organozinc reagents in this context is well-established. The reaction would involve the 1,4-addition of the thienyl group to an enone or enoate, leading to the formation of a γ-thienyl-substituted carbonyl compound. The presence of the ethoxycarbonyl group on the thiophene (B33073) ring is expected to be tolerated under typical conjugate addition conditions.

Theoretical and Mechanistic Investigations of Organozinc Reactivity

The reactivity of organozinc compounds like this compound is underpinned by fundamental organometallic principles. Computational and mechanistic studies provide crucial insights into the reaction pathways and the roles of various intermediates.

Computational Studies (e.g., DFT calculations) on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms in organic and organometallic chemistry. For reactions involving this compound, DFT calculations can model the energy profiles of different potential pathways, identify transition states, and rationalize observed selectivities. researchgate.netpku.edu.cn For example, in cycloaddition reactions, DFT studies can differentiate between concerted and stepwise pathways, as well as predict the favorability of different regio- and stereoisomeric products. pku.edu.cn Such computational investigations can provide a molecular-level understanding of how factors like ligand effects, solvent, and substrate electronics influence the reactivity of the organozinc reagent.

Elucidation of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Negishi coupling, involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle generally begins with the oxidative addition of an organic halide to a low-valent metal center, for instance, a Pd(0) complex. This step involves the cleavage of the carbon-halide bond and the formation of two new bonds to the metal, increasing the metal's oxidation state (e.g., to Pd(II)). nih.govlibretexts.org

Transmetalation: In this step, the organic group from the organozinc reagent (the 5-ethoxycarbonyl-2-thienyl group) is transferred to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate. The efficiency of this step can be influenced by the nature of the ligands on the palladium and the zinc salt byproducts. ox.ac.ukbris.ac.ukresearchgate.net

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the low-valent palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govlibretexts.org

Kinetic Studies of Reaction Rates and Selectivities

While specific kinetic studies detailing the rate constants and reaction orders for the Negishi coupling of this compound are not extensively documented in publicly available literature, the reactivity and selectivity of this organozinc reagent can be inferred from established principles of the Negishi reaction mechanism and studies on related substituted aryl and heteroaryl zinc reagents. The electronic and steric profile of this compound plays a crucial role in determining its behavior in cross-coupling reactions.

The Negishi coupling mechanism generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The rates of these steps are influenced by the electronic nature of the coupling partners, the choice of catalyst and ligands, and the reaction conditions.

Electronic Effects on Reaction Rate

The presence of the electron-withdrawing ethoxycarbonyl group at the 5-position of the thiophene ring is expected to have a significant impact on the rate of the Negishi coupling. This group reduces the electron density of the thiophene ring, which in turn affects the nucleophilicity of the organozinc reagent.

Competition experiments on substituted bromobenzenes and arylzinc reagents have shown that electron-accepting groups on the arylzinc reagent decrease the reaction rate. dntb.gov.ua This is attributed to the reduced ability of the electron-poor organozinc species to transmetalate its organic group to the palladium center. The transmetalation step, which involves the transfer of the aryl group from zinc to the palladium complex, is a critical, often rate-determining, step in the catalytic cycle. illinois.edu A lower electron density on the thiophene ring of this compound would therefore be expected to slow down this transmetalation process.

The general trend for the electronic influence of substituents on the organometallic reagent in Negishi couplings can be summarized as follows:

Electron-donating groups on the organozinc reagent increase the electron density on the carbon atom bound to zinc, enhancing its nucleophilicity and generally accelerating the rate of transmetalation.

Electron-withdrawing groups , such as the ethoxycarbonyl group, decrease the electron density, thus reducing the nucleophilicity and slowing down the transmetalation step. dntb.gov.uanumberanalytics.com

The following table illustrates the general influence of substituents on the reactivity of aromatic compounds in related reactions, which can be extrapolated to the behavior of this compound.

| Substituent Type on Aromatic Ring | Electronic Effect | Expected Impact on Negishi Coupling Rate |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density (activating) | Acceleration |

| Electron-Withdrawing (e.g., -CO₂Et, -NO₂) | Decreases electron density (deactivating) | Deceleration dntb.gov.uanumberanalytics.com |

This table is based on general principles of substituent effects in aromatic chemistry.

Selectivity in Cross-Coupling Reactions

The selectivity in Negishi couplings involving this compound is primarily concerned with chemoselectivity, specifically the selective coupling at the carbon-zinc bond while preserving the ester functionality. Organozinc reagents are known for their high functional group tolerance, and the ester group in this compound is generally stable under typical Negishi coupling conditions. organic-chemistry.orgmit.edunih.gov

The choice of the palladium catalyst and, crucially, the ancillary ligands, plays a paramount role in ensuring high selectivity and yields. The use of appropriate ligands can prevent side reactions such as homocoupling of the organozinc reagent or the aryl halide. For instance, studies on the coupling of secondary alkylzinc halides with aryl bromides have highlighted the importance of the ligand in suppressing undesired β-hydride elimination. organic-chemistry.orgnih.gov While this specific side reaction is not relevant for an aryl-aryl coupling, it underscores the principle that ligand choice is key to controlling selectivity.

In the context of functionalized aryl halides, employing specific ligands can enhance both yield and selectivity, particularly for electron-deficient substrates. mit.edunih.gov This suggests that for a successful coupling with the electron-deficient this compound, the selection of an appropriate ligand system is critical.

The following data table, derived from studies on related systems, demonstrates the impact of ligands and solvents on the outcome of Negishi couplings, which is a key consideration for achieving high selectivity with functionalized reagents like this compound.

| Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Outcome |

| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / SPhos | THF | Moderate yield and selectivity mit.edu |

| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | High yield and selectivity mit.edu |

| 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | High yield and selectivity mit.edu |

| 4-Bromoacetophenone | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF/Toluene | High yield and selectivity mit.edu |

This table illustrates the importance of ligand and solvent choice in Negishi couplings of functionalized substrates, based on findings from related research. mit.edu

Applications of 5 Ethoxycarbonyl 2 Thienylzinc Bromide in Complex Organic Synthesis

Synthesis of Highly Substituted Thiophene (B33073) Derivatives

The construction of thiophene rings with multiple substituents is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. 5-Ethoxycarbonyl-2-thienylzinc bromide provides a direct route to such structures through palladium- or nickel-catalyzed cross-coupling reactions.

The Negishi coupling, a reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for the formation of carbon-carbon bonds. This compound is an excellent substrate for such reactions, enabling the introduction of the 5-ethoxycarbonyl-2-thienyl moiety onto various scaffolds. This allows for the synthesis of disubstituted thiophenes, which can be further functionalized.

The general scheme for the Negishi coupling of this compound with an aryl halide is presented below:

Reaction Scheme: Negishi Coupling

Detailed research has demonstrated the efficacy of similar thienylzinc reagents in coupling with a variety of aryl, heteroaryl, and vinyl halides. The ethoxycarbonyl group not only influences the electronic properties of the thiophene ring but also provides a site for subsequent chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

| Parameter | Condition | Role |

|---|---|---|

| Organozinc Reagent | This compound | Nucleophilic component |

| Coupling Partner | Aryl/Heteroaryl/Vinyl Halide (I, Br, Cl) | Electrophilic component |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppp) | Facilitates the cross-coupling reaction |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Reaction medium |

| Temperature | Room Temperature to 80 °C | Affects reaction rate |

Oligothiophenes, which are linear chains of thiophene units, are of great interest for their applications in molecular electronics. Iterative coupling strategies, where a thiophene monomer is sequentially added to a growing chain, are a common method for their synthesis. This compound can be envisioned as a key monomer in such synthetic approaches.

While direct iterative coupling using this specific reagent is not extensively documented in the provided search results, the principles of such strategies are well-established. An iterative approach would involve the coupling of this compound with a halogenated thiophene, followed by deprotection and subsequent coupling steps. The ethoxycarbonyl group can be a handle for purification or for tuning the electronic properties of the resulting oligomer.

Precursors for Advanced Organic Materials

The unique electronic and photophysical properties of thiophene-containing polymers make them valuable materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The properties of polythiophenes are highly dependent on their regioregularity, which refers to the specific orientation of the thiophene units in the polymer chain. Head-to-tail (HT) coupling leads to more planar backbones and enhanced electronic properties. nih.gov Methods such as the Grignard Metathesis (GRIM) polymerization and Kumada catalyst-transfer polycondensation are employed to achieve high regioregularity. nih.govnih.gov

This compound, or its Grignard reagent analogue, is a potential monomer for the synthesis of regioregular poly(ethoxycarbonylthiophene). The resulting polymer would be expected to have distinct solubility and electronic characteristics due to the presence of the ester functionality.

| Polymerization Method | Monomer Type | Catalyst | Key Feature |

|---|---|---|---|

| Grignard Metathesis (GRIM) | 2-Bromo-5-magnesio-3-substituted-thiophene | Ni(dppp)Cl₂ | Leads to high head-to-tail (HT) regioregularity. nih.gov |

| Rieke Zinc Method | 2,5-Dihalo-3-substituted-thiophene | Active Zinc (Zn*) | Selective oxidative addition to form organozinc intermediates. nih.gov |

| Kumada Catalyst-Transfer Polycondensation | 2-Bromo-5-chloromagnesio-3-substituted-thiophene | Ni(dppp)Cl₂ | A living polymerization method allowing for controlled molecular weight. nih.gov |

Beyond homopolymers, this compound can be used as a comonomer in the synthesis of conjugated copolymers. By incorporating this thiophene unit into a polymer backbone with other aromatic or heteroaromatic units, the electronic and optical properties of the resulting material can be finely tuned. Palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings are commonly used for this purpose. The presence of the ethoxycarbonyl group can enhance solubility and provide a site for post-polymerization modification.

Role in the Synthesis of Diverse Heterocyclic and Carbocyclic Frameworks

The utility of this compound extends beyond the synthesis of simple thiophene derivatives and polymers. It can serve as a precursor for the construction of more complex fused heterocyclic and carbocyclic systems. For instance, the thiophene ring can be used as a scaffold to build additional rings, leading to compounds with novel topologies and properties.

While specific examples detailing the use of this compound in the synthesis of complex fused systems are not prevalent in the searched literature, related thienylzinc reagents have been employed in the synthesis of thieno-fused pyridines and other polycyclic aromatic systems. The general strategy involves the initial coupling of the thienylzinc reagent, followed by intramolecular cyclization reactions to form the fused ring system. The ethoxycarbonyl group can play a role in directing these cyclizations or can be modified to participate in the ring-forming steps.

Building Blocks for Pyrimidine (B1678525) Nucleosides and Related Structures

While direct coupling of this compound with pyrimidine bases to form nucleoside analogues is not extensively documented, its role as a precursor to thienopyrimidines is well-established. Thienopyrimidines are a class of fused heterocyclic compounds that are isosteric to purines and exhibit a wide range of biological activities, including anticancer, analgesic, antimicrobial, and antiviral properties. ekb.eg The synthesis of these structures often relies on the construction of a pyrimidine ring onto a pre-functionalized thiophene.

The key starting materials for many thienopyrimidine syntheses are 2-amino-3-ethoxycarbonylthiophene derivatives. mdpi.comnih.gov These precursors can be cyclized with various one-carbon reagents to form the pyrimidine ring. For instance, reaction with isothiocyanates followed by cyclization yields 2-thioxothieno[2,3-d]pyrimidin-4-ones. nih.gov

Table 1: Synthesis of Thienopyrimidine Precursors

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes | Alkyl/Aryl isothiocyanates | 3-substituted-2-thioxo-4,5-disubstituted-thieno[2,3-d]pyrimidin-4-ones | mdpi.comnih.gov |

| 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes | Phenylthiourea | 3-substituted-2-thioxo-4,5-disubstituted-thieno[2,3-d]pyrimidin-4-ones | mdpi.com |

Given that this compound can participate in cross-coupling reactions, it represents a strategic tool for the synthesis of more complex 2-amino-3-ethoxycarbonylthiophene intermediates which can then be elaborated into a diverse array of thienopyrimidine-based nucleoside analogues and related structures.

Formation of Other Heteroaromatic Systems via C-C Bond Formation

The primary utility of this compound lies in its application in palladium-catalyzed Negishi cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the straightforward synthesis of various bi-heteroaromatic and poly-heteroaromatic systems. The reagent provides a nucleophilic thiophene source that can be coupled with a variety of electrophilic partners.

A notable example is the synthesis of 5-heteroaryl-2-furaldehydes. In a specific application, this compound was successfully coupled with 5-bromo-2-furaldehyde (B32451) in the presence of a palladium catalyst to afford the corresponding 5-(5-ethoxycarbonyl-2-thienyl)-2-furaldehyde in good yield. lookchem.com This transformation highlights the ability of the organozinc reagent to couple efficiently with other five-membered heterocycles.

Table 2: Negishi Coupling of this compound with 5-bromo-2-furaldehyde

| Organozinc Reagent | Electrophile | Catalyst | Product | Yield | Reference |

|---|

The scope of this reaction is broad, and it is anticipated that this compound can be coupled with a wide range of other halo-heterocycles, including pyridines, pyrazines, thiazoles, and oxazoles, to generate novel and complex molecular architectures with potential applications in materials science and medicinal chemistry. sigmaaldrich.com

Strategies for Regioselective and Chemoselective Functionalization

The presence of multiple reactive sites in this compound—namely the carbon-zinc bond and the ester functionality—necessitates careful control of reaction conditions to achieve desired regioselectivity and chemoselectivity.

Regioselectivity:

In the context of the thiophene ring, the zinc moiety is positioned at the 2-position, directing cross-coupling reactions to this site. However, the potential for functionalization at other positions on the thiophene ring prior to the introduction of the zinc bromide can lead to a variety of substituted products. The regioselective metalation of thiophenes can be influenced by directing groups and the choice of metalating agent. For instance, the use of Lewis acids in conjunction with metalating agents can alter the site of deprotonation, thereby controlling the position of subsequent functionalization. uni-muenchen.de While the direct synthesis of this compound typically proceeds via halogen-metal exchange from the corresponding 2-bromo-5-ethoxycarbonylthiophene, the principles of directed metalation can be applied to create other isomers if desired.

Chemoselectivity:

A key challenge in the use of this compound is the potential for the nucleophilic organozinc moiety to react with the electrophilic ester group, either intramolecularly or intermolecularly. Fortunately, organozinc reagents are known for their relatively low reactivity compared to other organometallics like Grignard or organolithium reagents. This inherent chemoselectivity allows the carbon-zinc bond to participate in palladium-catalyzed cross-coupling reactions while leaving the ester group intact.

The choice of catalyst and ligands is crucial in maintaining this chemoselectivity. Palladium catalysts with phosphine (B1218219) ligands are commonly employed for Negishi couplings. nih.gov The reaction conditions, such as temperature and solvent, can also be optimized to favor the desired cross-coupling pathway over any potential side reactions involving the ester. For instance, conducting the reaction at or below room temperature can help to minimize unwanted reactivity. The compatibility of the organozinc reagent with the ester functionality is a significant advantage, as it allows for the direct introduction of an ester-containing thiophene moiety into a target molecule without the need for protecting group strategies.

Analytical Methodologies for Organozinc Reagent Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the formation of 5-Ethoxycarbonyl-2-thienylzinc bromide and elucidating its precise chemical structure. Due to the reactive nature of this organozinc compound, these analyses are typically performed under inert conditions to prevent decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the chemical environment of the protons and carbons within the molecule. While specific spectral data for this compound is not abundantly available in peer-reviewed literature, likely due to its nature as a reactive intermediate that is often generated and used in situ, the expected chemical shifts can be predicted based on the analysis of its precursor, ethyl 5-bromothiophene-2-carboxylate, and related organometallic compounds. The formation of the zincate will induce characteristic upfield or downfield shifts of the thiophene (B33073) ring protons compared to the starting bromide.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for the carbonyl group of the ester and the vibrations of the thiophene ring.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For a reactive species like this compound, soft ionization techniques would be preferable to minimize fragmentation and observe the molecular ion peak, confirming the compound's mass.

Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| 1H NMR | Shifts in the aromatic region for thiophene protons compared to the starting material, ethyl 5-bromothiophene-2-carboxylate. Signals for the ethyl group (triplet and quartet) would remain. |

| 13C NMR | A significant shift in the carbon atom bonded to the zinc-bromide moiety. Signals for the carbonyl carbon and other carbons of the thiophene ring and ethyl group would be present. |

| IR Spectroscopy | A strong absorption band around 1700-1720 cm-1 corresponding to the C=O stretch of the ester. Bands associated with the C-H and C=C stretching of the thiophene ring. |

| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of 300.49 g/mol. The isotopic pattern of bromine and zinc would be observable. |

Chromatographic Analysis for Purity and Reaction Conversion (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of the prepared this compound solution and for monitoring its consumption during a subsequent reaction, for instance, a Negishi cross-coupling reaction. organic-chemistry.orgorganic-chemistry.org

Gas Chromatography (GC) is a widely used method for monitoring the progress of reactions involving organozinc reagents. illinois.edu To determine the conversion of the starting material (e.g., ethyl 5-bromothiophene-2-carboxylate) to the organozinc product, an aliquot of the reaction mixture is quenched with an acidic solution. The resulting protonated product (ethyl thiophene-2-carboxylate) can then be extracted and analyzed by GC. illinois.edu By comparing the peak areas of the starting material and the protonated product, the extent of the reaction can be quantified. illinois.edu

High-Performance Liquid Chromatography (HPLC) can also be employed for purity assessment and reaction monitoring. Similar to GC analysis, samples are typically quenched before injection. HPLC is particularly useful for less volatile compounds or for reactions where derivatization for GC analysis is not feasible.

Typical Chromatographic Conditions for Analysis

| Technique | Application | Typical Column | Detection Method |

|---|---|---|---|

| GC | Monitoring reaction conversion (after quenching) | Capillary columns (e.g., poly(5% diphenyl/95% dimethylpolysiloxane)) illinois.edu | Flame Ionization Detector (FID) |

| HPLC | Purity assessment and reaction monitoring (after quenching) | Reversed-phase columns (e.g., C18) | UV Detector (monitoring at a wavelength where the thiophene ring absorbs, e.g., ~277 nm chemicalbook.com) |

Titrimetric Methods for Concentration Determination of Organozinc Species

Accurately determining the concentration of the this compound solution is crucial for stoichiometric control in subsequent reactions. Due to the weaker basicity of organozinc reagents compared to organolithium or Grignard reagents, specific titration methods are required.

A common and reliable method for titrating organozinc reagents is iodometric titration . This method involves the reaction of the organozinc compound with a standardized solution of iodine. The endpoint, which indicates the complete consumption of the organozinc reagent, is observed as a distinct color change. To improve the sharpness of the endpoint, the titration is often carried out in a solution of lithium chloride in tetrahydrofuran (B95107) (THF). The reaction proceeds via a rapid and clean 1:1 stoichiometry, where one equivalent of the organozinc reagent reacts with one equivalent of iodine.

Summary of Iodometric Titration for Organozinc Reagents

| Parameter | Description |

|---|---|

| Titrant | Standardized solution of iodine (I2) in THF. |

| Solvent/Medium | Typically a saturated solution of LiCl in THF to ensure a sharp endpoint. |

| Indicator | Iodine itself acts as the indicator. The endpoint is the disappearance of the brown iodine color. |

| Stoichiometry | R-ZnBr + I2 → R-I + ZnBrI |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes for Functionalized Thienylzinc Reagents

The principles of green chemistry, which advocate for the reduction of waste and hazardous substances, are increasingly influencing the synthesis of organometallic reagents. chemistryjournals.net Traditional methods for preparing organozinc compounds often rely on highly reactive organolithium or Grignard precursors, which can limit functional group tolerance. The direct insertion of zinc into organic halides is a more direct and atom-economical approach.

Future research is focused on several key areas to enhance the sustainability of producing thienylzinc reagents:

Use of Benign Starting Materials: A significant shift involves using more abundant and less toxic aryl or thienyl chlorides instead of the corresponding bromides or iodides. researchgate.net Cobalt-catalyzed Cl/Zn exchange reactions have emerged as a powerful method to transform functional group-rich aryl and heteroaryl chlorides into the desired zinc reagents, tolerating sensitive groups like esters and nitriles. researchgate.net

Highly Activated Zinc: The use of "Rieke zinc," a highly reactive form of zinc metal, allows for the direct oxidative addition to organic halides under mild conditions, accommodating a variety of sensitive functional groups like nitriles, esters, and ketones. mdpi.com This method bypasses the need for harsher conditions or more complex catalytic systems.

| Method | Starting Material | Key Reagent/Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Transmetalation | Organolithium/Grignard Reagent | Zinc Halide (e.g., ZnBr₂) | Established Method | |

| Cobalt-Catalyzed Zincation | Aryl/Thienyl Chlorides or Bromides | Cobalt Halide, Zinc Dust | Uses abundant chlorides, mild conditions, good functional group tolerance. | researchgate.netresearchgate.net |

| LiCl-Mediated Insertion | Aryl/Thienyl Iodides | Zinc Dust, LiCl | Avoids polar aprotic solvents, lower reaction temperatures. | nih.gov |

| Direct Insertion with Rieke Zinc | Aryl/Thienyl Bromides or Chlorides | Rieke Zinc (Zn*) | High reactivity, mild conditions, excellent functional group tolerance. | mdpi.com |

Exploration of Novel Catalytic Systems for Expanding Reaction Scope

While palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are the most common application for thienylzinc reagents, the exploration of novel catalytic systems is a vibrant area of research. organicreactions.org The goal is to expand the scope of possible transformations, improve efficiency, and reduce reliance on expensive and precious palladium catalysts.

Emerging trends include:

Earth-Abundant Metal Catalysis: There is a significant push to develop catalytic systems based on more sustainable, earth-abundant metals like iron and cobalt. beilstein-journals.org For instance, cobalt catalysis is not only effective for the preparation of arylzinc reagents but also for their subsequent coupling reactions. researchgate.netresearchgate.net Iron- and cobalt-catalyzed Sonogashira couplings have also been developed, suggesting potential applications for coupling thienylzinc reagents with alkynes. beilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysts, often used in conjunction with photoredox systems, are enabling new types of bond formations. beilstein-journals.org These systems can mediate numerous reactions of organozinc reagents with organic electrophiles, expanding their utility beyond standard C-C bond formation. organicreactions.org

Advanced Palladium Systems: Even within palladium catalysis, innovation continues. New, highly active catalyst systems are being designed to perform reactions under milder conditions. For example, a novel system using a Pd₂(dba)₃·CHCl₃ catalyst with a specific phosphine (B1218219) ligand (MeCgPPh) allows for the cross-coupling of heteroaryl iodides at room temperature. nih.gov Performing these reactions at lower temperatures can be crucial for preventing the degradation of sensitive substrates. nih.gov

Integration of 5-Ethoxycarbonyl-2-thienylzinc Bromide in Flow Chemistry and Automated Synthesis

The inherent instability and sensitivity of many organometallic reagents, including organozincs, present challenges for large-scale synthesis in traditional batch reactors. researchgate.net Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution. researchgate.net

Key advantages and research directions include:

On-Demand Synthesis: Flow reactors enable the on-demand, continuous synthesis of organozinc reagents, which are then immediately used in a subsequent coupling reaction. researchgate.net This approach minimizes the accumulation of unstable intermediates, significantly improving safety. Researchers have demonstrated that full conversion of organic halides can be achieved in a single pass through a reactor, with organozinc yields of 82-92% and subsequent coupling yields of up to 92%. researchgate.net

Enhanced Control and Scalability: Flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This precise control often leads to higher yields, better selectivity, and easier scalability compared to batch processes. The technology is particularly well-suited for rapid reactions involving hazardous reagents or intermediates. researchgate.net

Automation and Optimization: The integration of flow chemistry with automated systems and machine learning algorithms is a major frontier. researchgate.netvapourtec.com These platforms can rapidly screen reaction conditions to find optimal parameters, accelerating process development and enabling the self-optimization of synthetic routes for complex molecules in the pharmaceutical and agrochemical industries. researchgate.net The synthesis of C-glycosides, for example, has seen improved yields and reduced reaction times when transitioned from batch to flow processes. nih.gov

| Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|

| Organozinc Yield | 82-92% | High conversion in a single pass through the reactor. | researchgate.net |

| Subsequent Coupling Yield | up to 92% | Demonstrates the high quality and reactivity of the in-situ generated reagent. | researchgate.net |

| Key Advantage | On-demand generation and immediate consumption | Overcomes instability and safety issues associated with organozinc reagents. | researchgate.net |

Designing New Reactivity Modes and Synthetic Transformations Utilizing Thienylzinc Chemistry

Beyond the well-established Negishi coupling, researchers are actively seeking to unlock new reactivity modes for thienylzinc reagents. This involves using their nucleophilic character in novel synthetic transformations to build molecular complexity in new ways.

Future research in this area includes:

Addition to Imines and Iminium Ions: An important C-C bond-forming reaction is the addition of carbon nucleophiles to iminium intermediates. The functional group tolerance of organozinc reagents makes them ideal for the synthesis of complex, functionalized amines via this route. d-nb.info

Enantioselective Transformations: Developing catalytic systems that can control stereochemistry is a major goal. For example, cobalt-catalyzed enantioselective reductive arylation and alkenylation of sulfinylamines using organozinc reagents has been reported, providing a route to valuable enantiopure sulfur-containing compounds. researchgate.net While not yet demonstrated specifically with thienylzinc reagents, this points to a promising direction.

Domino and Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation (domino or cascade reactions) is a highly efficient strategy. Iron-catalyzed domino coupling reactions of π-systems are an emerging field where thienylzinc reagents could serve as key components. beilstein-journals.org

Accessing Novel Synthons: The chemistry of allenylzinc reagents provides a template for new possibilities. These reagents have been used in the stereoselective synthesis of highly functionalized intermediates like acetylenic epoxides and aziridines, which are not accessible through simple cross-coupling. researchgate.net Exploring analogous transformations with thienylzinc reagents could lead to novel heterocyclic building blocks.

Q & A

Q. How can researchers design experiments to address gaps in stability data under aerobic vs. inert conditions?

- Methodological Answer : Conduct parallel stability assays:

- Aerobic : Expose THF solutions to ambient air, sampling hourly via GC-MS.

- Inert : Compare argon vs. nitrogen atmospheres using Schlenk techniques.

Data from benzyl bromide analogs indicate <5% decomposition under argon after 24 hours vs. >50% under air .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.